4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Description
This compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a boron-containing heterocyclic core. The structure features a benzo[b]thiophene moiety substituted with a trifluoromethyl (-CF₃) group at the 7-position and a dioxaborolane ring at the 2-position. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the boron center’s electrophilicity and stability, while the benzo[b]thiophene contributes to extended π-conjugation, making it suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .
Properties
CAS No. |
1310384-44-1 |
|---|---|
Molecular Formula |
C15H16BF3O2S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)11-8-9-6-5-7-10(12(9)22-11)15(17,18)19/h5-8H,1-4H3 |
InChI Key |
PHUYJDSKUBHVDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
From Dichloromethane (DCM) and Boron Reagents
- Method:
React dichloromethane with boron reagents such as boron trihalides or boron hydrides under controlled conditions to form the boronic ester. - Procedure:
As per Organic Syntheses protocols, dichloromethane is treated with boron trichloride at low temperature, followed by hydrolysis and esterification with diols (e.g., pinacol) to yield the tetramethyl-dioxaborolane.
From Methylboronic Acid Derivatives
- Method:
Methylboronic acid derivatives can be converted into the dioxaborolane via esterification with pinacol under dehydrating conditions, often catalyzed by acid or using azeotropic removal of water.
From Dihalides or Halomethyl Boron Compounds
- Method:
Halomethyl boron compounds, such as dichloromethylboronic acid derivatives, can be cyclized with diols to produce the dioxaborolane ring system.
Preparation of the Aromatic Precursors
Synthesis of 7-(Trifluoromethyl)benzo[b]thiophene-2-yl Halides
Method:
Electrophilic aromatic substitution or directed lithiation of benzo[b]thiophene, followed by trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, yields the trifluoromethyl-substituted benzo[b]thiophene.Typical Procedure:
Lithiation at the 2-position of benzo[b]thiophene using n-BuLi, followed by trapping with trifluoromethylating agents, produces the desired halide (e.g., bromide or iodide) for subsequent coupling.
Halogenation
- Bromination or iodination at the 2-position of benzo[b]thiophene is achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), respectively, under radical conditions.
Suzuki-Miyaura Cross-Coupling
The core step involves coupling the aryl halide with the boronic ester:
Reaction Conditions
| Parameter | Typical Values | References |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | , |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | , |
| Solvent | Tetrahydrofuran (THF), toluene, or dioxane | , |
| Temperature | 80–120°C | ,] |
Procedure
- Combine the aryl halide and boronic ester in the presence of the palladium catalyst and base.
- Heat under inert atmosphere (N₂ or Ar).
- Monitor via TLC or HPLC until completion.
- Purify by column chromatography.
Example
In a recent study, a similar coupling was performed at 100°C in THF with Pd(dppf)Cl₂ and K₃PO₄, yielding the biaryl intermediate efficiently.
Oxidative Conversion to Phenol Derivative
Post-coupling, the boronic ester can be oxidized to the phenolic compound:
Oxidants Used
- Hydrogen peroxide (H₂O₂) in aqueous conditions.
- Urea-hydrogen peroxide (UHP).
- Sodium percarbonate or Oxone® (potassium peroxymonosulfate).
Typical Protocol
- Add H₂O₂ (30% aqueous solution) to the reaction mixture containing the biaryl boronic ester.
- Stir at room temperature or slightly elevated temperature (25–50°C).
- Reaction times vary from 12 to 48 hours depending on substrate reactivity.
- Work-up involves extraction and purification.
Notes
- The oxidation selectively converts the boronic ester to the phenol without affecting other sensitive groups.
- The process is compatible with various functional groups, including trifluoromethyl groups, as demonstrated in recent literature.
Summary of the Complete Protocol
Research Data and Material Compatibility
Recent studies have shown that:
- The boronic ester is stable under coupling conditions but can be selectively oxidized afterward.
- The trifluoromethyl group remains intact during the coupling and oxidation steps, demonstrating the method's robustness.
- The overall yield for similar compounds ranges from 50% to 80%, depending on the substrate and reaction optimization.
Notes and Precautions
- Moisture sensitivity: Boronic esters and halogenated intermediates require anhydrous conditions.
- Catalyst choice: Ligand and catalyst loading influence yield and selectivity.
- Temperature control: Elevated temperatures facilitate coupling but may cause decomposition of sensitive groups.
- Oxidation conditions: Excess oxidant can lead to over-oxidation or degradation; careful control is necessary.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds between its boronate ester and aryl/heteroaryl halides.
Key reaction conditions and outcomes :
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl bromides/MIDA esters | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 90°C | 50–93% | |
| Bromophenylboronic acids | Pd(dppf)Cl₂·DCM | K₃PO₄ | THF/H₂O | 90°C | 80% |
-
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl product . The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation.
Oxidation to Phenolic Derivatives
Controlled oxidation converts the boronate ester into phenolic compounds, a critical step in synthesizing pharmaceuticals and agrochemicals.
Oxidation protocols :
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 30% H₂O₂ (10 equiv) | 0°C → RT, 3 h | Phenol | 93–98% | |
| H₂O₂/K₂CO₃ | Room temperature, 1 h | Boronic acid | 74% |
-
Chemoselectivity :
Oxidation tolerates sensitive functional groups (e.g., esters, nitriles, olefins) due to mild basic conditions . For example, no side reactions were observed with styrenes or furans during oxidation .
Nucleophilic Substitution Reactions
The boron center participates in nucleophilic substitutions, particularly with alkoxy or amine nucleophiles.
Example :
-
Reaction with Grignard reagents (e.g., RMgX) replaces the boron group with alkyl/aryl chains under anhydrous conditions .
-
Key factor : The electron-withdrawing trifluoromethyl group stabilizes the transition state, enhancing reactivity.
Protodeboronation
Under acidic conditions, the compound undergoes protodeboronation to yield benzo[b]thiophene derivatives . This side reaction is minimized in optimized Suzuki couplings by maintaining neutral-to-basic pH .
Halogen Exchange
Halogenation at the boron center (e.g., with Cl₂ or Br₂) generates halogenated intermediates, though this is less common for trifluoromethyl-substituted variants .
Stability and Handling Considerations
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Table 1: Key Properties of 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane and Analogs
*Estimated based on structural analogs.
Structural and Electronic Differences
Aromatic vs. Aliphatic Substituents :
- The target compound and 1174298-60-2 feature benzo[b]thiophene, enabling π-π stacking for charge transport in optoelectronics. In contrast, aliphatic analogs like 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane exhibit lower thermal stability due to flexible chains.
- 885692-91-1 uses a simple thiophene, reducing conjugation length compared to benzo[b]thiophene derivatives.
Electron-Withdrawing Groups :
- The -CF₃ group in the target compound enhances electrophilicity at boron, improving reactivity in cross-coupling reactions compared to methyl (-CH₃) or hydrogen substituents .
- 243145-83-7 shares the -CF₃ group but lacks the thiophene’s conjugation, limiting its use in optoelectronics.
Solubility and Processability :
- The tetrahydro-2H-pyran substituent in 2223054-39-3 increases polarity, making it soluble in alcohols and acetones. The target compound’s benzo[b]thiophene may require halogenated solvents (e.g., chloroform) for processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
